molecular formula C10H7FO2 B1608750 6-Fluoro-2-methylchromone CAS No. 75487-84-2

6-Fluoro-2-methylchromone

Cat. No.: B1608750
CAS No.: 75487-84-2
M. Wt: 178.16 g/mol
InChI Key: AAJQKJFTPTZHSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Fluoro-2-methylchromone can be synthesized through various methods. One common method involves the cyclization of 2-hydroxyacetophenone derivatives with appropriate fluorinating agents. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the chromone ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized chromones .

Scientific Research Applications

6-Fluoro-2-methylchromone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s anti-inflammatory properties make it a subject of study in biological research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating inflammatory conditions.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 6-fluoro-2-methylchromone involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are believed to result from its ability to inhibit certain enzymes and signaling pathways involved in the inflammatory response. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorochromone-3-carboxaldehyde
  • 3-Formyl-6-methylchromone
  • 6-Fluoro-2-methyl-4H-chromen-4-one

Uniqueness

6-Fluoro-2-methylchromone is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-fluoro-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJQKJFTPTZHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391664
Record name 6-Fluoro-2-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75487-84-2
Record name 6-Fluoro-2-methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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